molecular formula C19H25N3O B11023596 N'-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide

N'-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11023596
M. Wt: 311.4 g/mol
InChI Key: VMMXLIFPXSZGLJ-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be introduced by reacting the quinoline derivative with hydrazine hydrate.

    Cyclopentylidene Formation: The final step involves the formation of the cyclopentylidene group through a condensation reaction with cyclopentanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbohydrazide moiety to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N’-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.

    N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide: Used as a stabilizer in polymers.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as an intermediate in the synthesis of various organic compounds.

Uniqueness

N’-cyclopentylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide is unique due to its combination of a quinoline core, multiple methyl groups, and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C19H25N3O/c1-12-9-15-13(2)11-19(3,4)20-17(15)16(10-12)18(23)22-21-14-7-5-6-8-14/h9-11,20H,5-8H2,1-4H3,(H,22,23)

InChI Key

VMMXLIFPXSZGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)NN=C3CCCC3)NC(C=C2C)(C)C

Origin of Product

United States

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